Isocytosine

Übersicht

Beschreibung

Vorbereitungsmethoden

Isocytosine can be synthesized through various methods. One common method involves the reaction of guanidine with malic acid . Another method includes the solid-phase synthesis of this compound derivatives, which involves the immobilization of 2-thiouracil on a Merrifield resin, oxidation to the sulfone, and aminolysis under mild conditions . Industrial production methods often involve the use of guanidine hydrochloride and sodium ethoxide .

Analyse Chemischer Reaktionen

Tautomerism and Proton Transfer

Isocytosine is used in physical chemical studies that involve hydrogen bonding, tautomerism, and proton transfer effects in nucleobases . Irradiation of this compound in an aqueous solution with UVC light provokes an oxo-hydroxy phototautomerism . Spectroscopic analysis shows a decrease in UV maxima at 285 nm and 202-203 nm, with a photoreaction rate constant of . This suggests a transformation of the this compound tautomer (iCD) into a hydroxy form (iCE). After the UV light source is removed, the peaks return to their initial positions, showing that the tautomerization goes back thermally to form the stable iCD oxo-amino form, with a rate constant of . Theoretical simulations indicate the phototransformation occurs between amino-oxo and amino-hydroxy tautomers, likely supported by a water molecule along the excited-state reaction pathway .

Deamination Reactions

This compound can be converted into uracil by this compound deaminases (ICDs) . These enzymes can also convert 5-fluorothis compound into 5-fluorouracil . Several ICDs, including VCZ, URA3, and URA4, have been discovered using metagenomic libraries .

VCZ, URA3 and URA4 are capable of converting this compound, but not cytosine into uracil, as well as 5-fluorothis compound into 5-FU . VCZ has a Zn2+ binding site that is coordinated by three Nε2 atoms of His68, His70, His234, and the Oδ1 of Asp322 .

The table below shows a comparison of the kinetic parameters of different enzymes :

| Enzyme | Substrate | (s⁻¹) | (µM) | (M⁻¹ s⁻¹) |

|---|---|---|---|---|

| bCD | Cytosine | 49.68 | 460 | |

| yCD | Cytosine | 170 | 1170 | |

| URA3 | This compound | |||

| VCZ | This compound |

Biginelli-like Reactions

This compound scaffolds can be constructed via DNA-compatible Biginelli reactions . This involves a one-pot reaction of DNA-conjugated guanidines with aldehydes and methyl cyanoacetates to yield this compound derivatives .

Metal Complex Binding

This compound is used in physical chemical studies involving metal complex binding . For example, supramolecular systems with platinum(II) ions coordinated to this compound have been studied for their self-assembly properties . These complexes can form discrete polygonal architectures through intermolecular hydrogen bonds between this compound moieties .

Reactions with Methyl N-Cyanomethanimidate

This compound reacts with methyl N-cyanomethanimidate, leading to chemical modifications of the nucleobase .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Isocytosine as a Prodrug:

this compound has shown promise in cancer treatment through its conversion by specific enzymes into therapeutic agents. A notable study identified this compound-specific deaminases (ICD) that convert this compound into uracil, which can then be utilized in gene-directed enzyme-prodrug therapy (GDEPT) . This method allows for targeted cancer therapy with reduced side effects compared to traditional cytosine-based therapies, as the deaminases derived from gut flora are less efficient in degrading this compound than cytosine .

Case Study:

In vitro and in vivo experiments demonstrated that the enzyme/prodrug pair of 5-fluorothis compound (5-FIC) and ICD effectively inhibited tumor growth in colorectal cancer cell lines. The structural characterization of the ICD revealed critical insights into its substrate binding and catalytic mechanisms, enhancing its therapeutic potential .

Structural Biology

Nucleobase Pairing Studies:

this compound has been employed in structural studies to investigate nucleobase pairing mechanisms. It pairs normally with non-natural isoguanine and exhibits unique pairing with natural guanine, contributing to research on the origins of genetic complementarity . This property makes this compound valuable for understanding nucleic acid structures and functions.

Research Findings:

Studies utilizing this compound have explored its interactions in various environments, such as its excited state dynamics in different solvents. These investigations provide insights into the behavior of nucleobases under varying conditions, which is crucial for developing new biophysical techniques .

Synthetic Biology

Hachimoji Nucleic Acids:

this compound is one of the building blocks of Hachimoji nucleic acids, which expand the genetic code beyond the traditional four bases. This innovation opens avenues for synthetic biology applications, including the development of novel biomolecules with enhanced functionalities .

Machine Learning Applications:

Recent advancements have utilized machine learning to construct DNA-encoded libraries incorporating this compound scaffolds. This approach facilitates high-throughput screening for potential drug candidates and novel biochemical pathways .

Chemical Synthesis and Drug Development

Antiviral Applications:

this compound's unique chemical properties make it a candidate for antiviral drug development. Its ability to serve as a substrate for specific enzymes positions it as a potential component in designing drugs that target viral replication mechanisms .

Summary Table of Applications

Wirkmechanismus

Isocytosine exerts its effects through various mechanisms:

Vergleich Mit ähnlichen Verbindungen

Isocytosine is similar to other pyrimidine bases such as cytosine, uracil, and thymine. it is unique due to its ability to pair in a reversed Watson-Crick manner with natural guanine . Similar compounds include:

Cytosine: A natural nucleobase in DNA and RNA.

Uracil: A natural nucleobase in RNA.

Thymine: A natural nucleobase in DNA.

Isoguanine: A non-natural nucleobase that pairs with this compound.

This compound’s unique pairing properties and stability make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Isocytosine (IC), a non-natural nucleobase and isomer of cytosine, has garnered attention in recent years for its potential applications in biochemistry and pharmacology, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its enzymatic interactions, structural characteristics, and therapeutic applications.

Structural Characteristics and Enzymatic Activity

This compound is chemically recognized as 2-aminouracil. It has been studied for its unique ability to form hydrogen bonds with other nucleobases, which is crucial for its role in various biochemical pathways. The enzyme this compound deaminase (ICD), specifically the variant VCZ, has been identified as a key player in converting this compound into uracil. This reaction is significant as it can be utilized in gene-directed enzyme-prodrug therapy (GDEPT) for cancer treatment.

Table 1: Key Properties of this compound and Its Enzymatic Interactions

| Property | This compound (IC) | 5-Fluorothis compound (5-FIC) | Uracil |

|---|---|---|---|

| Chemical Formula | C4H4N2O | C4H3FN2O | C4H4N2O2 |

| Molecular Weight | 84.08 g/mol | 116.08 g/mol | 112.09 g/mol |

| Role in Therapy | Prodrug conversion | Precursor to 5-FU | Product of ICD activity |

| Enzyme Interaction | ICD (VCZ) | Converts to 5-FU | End product |

The enzymatic conversion of this compound to uracil by ICD involves specific binding sites and catalytic residues within the enzyme structure. Recent studies using X-ray crystallography have elucidated the structural dynamics of VCZ, revealing critical conformational changes upon substrate binding that facilitate the deamination process. These findings suggest that optimizing the enzyme/prodrug pair could enhance therapeutic efficacy while minimizing side effects associated with traditional chemotherapy drugs.

Study on VCZ and 5-FIC

A pivotal study demonstrated the effectiveness of the VCZ/5-FIC system in vitro using human colorectal cancer cell lines (Caco-2 and U87). The results showed that while 5-FIC alone had minimal cytotoxic effects, the presence of VCZ significantly increased cell death rates—approximately 60% reduction in viable cells was observed when both were administered together . Furthermore, in vivo experiments indicated that co-injection of VCZ-expressing mesenchymal stem cells with 5-FIC led to enhanced tumor necrosis and improved survival rates in tumor-bearing mice by about 50% compared to control groups.

Excited-State Dynamics Research

Research into the excited-state dynamics of this compound has revealed insights into its photochemical properties. Studies employing resonant two-photon ionization (R2PI) spectroscopy have highlighted that this compound exhibits unique spectral characteristics compared to its canonical counterparts like cytosine and guanine. The excited-state lifetimes and behavior under various solvent conditions were analyzed, providing a deeper understanding of its potential roles in prebiotic chemistry and molecular biology .

Eigenschaften

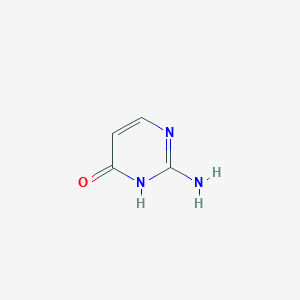

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.